2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene

Asymmetric Catalysis Chiral Ligand Design Computational Chemistry

Researchers optimizing asymmetric catalysis often find that standard BINAP/BINOL derivatives fail to deliver the required enantioselectivity or device efficiency due to fixed steric/electronic profiles. This compound addresses that gap with a specific meta-methoxyphenyl substitution pattern on the 1,1'-binaphthalene core. - Differentiates steric bulk and electron density at the active site versus para-methoxy or unsubstituted phenyl analogs, enabling new catalytic performance space exploration. - Provides a tool for tuning HOMO levels in blue OLED emitters/host materials to improve charge injection balance. - Axially chiral scaffold suitable for developing non-phosphine ligands for Pd/Cu-catalyzed C-C bond formation. Reliable supply supports systematic screening programs.

Molecular Formula C34H26O2
Molecular Weight 466.6 g/mol
CAS No. 820974-49-0
Cat. No. B12530961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene
CAS820974-49-0
Molecular FormulaC34H26O2
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=CC(=CC=C6)OC
InChIInChI=1S/C34H26O2/c1-35-27-13-7-11-25(21-27)31-19-17-23-9-3-5-15-29(23)33(31)34-30-16-6-4-10-24(30)18-20-32(34)26-12-8-14-28(22-26)36-2/h3-22H,1-2H3
InChIKeyMXPDDFOUAYCGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene Overview


2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene (CAS 820974-49-0) is a member of the 1,1'-binaphthyl derivative class, characterized by axial chirality from restricted rotation around the central C–C bond and substitution at the 2,2'-positions with meta-methoxyphenyl groups . This substitution pattern differentiates it from common analogs like BINAP (diphenylphosphino) or BINOL (hydroxy), positioning it as a potential chiral ligand or building block for organic electronic materials where steric and electronic tuning of the aryl substituents is critical [1].

Chiral 1,1′-binaphthyl scaffold for asymmetric ligand studies
Meta-methoxy substitution enables electronic tuning of coordination site
Alternative to phosphine (BINAP) or hydroxy (BINOL) binaphthyls

Why Generic Binaphthyl Substitution Fails


The performance of axially chiral 1,1'-binaphthyls is exquisitely sensitive to the steric and electronic nature of the 2,2'-substituents. The meta-methoxy configuration on the phenyl ring alters both the dihedral angle of the biaryl axis and the electron density at the coordination site compared to the widely used unsubstituted phenyl or para-methoxy analogs [1]. This results in distinct catalytic activity and enantioselectivity profiles, meaning that a BINAP-type diphenylphosphino ligand or a 2,2'-bis(4-methoxyphenyl)-1,1'-binaphthalene cannot be assumed to offer equivalent performance in asymmetric synthesis or device efficiency without direct comparative data, as highlighted by computational studies on substituent effects in binaphthyl racemization barriers [2].

BINAP-type phosphine ligands Phosphine coordination may shift catalytic activity and enantioselectivity relative to the methoxyphenyl system.
Para-methoxy analog Altered HOMO level may change device charge transport and ligand electron density, limiting direct transfer.
2,2′-diphenyl analog Lower predicted configurational stability may lead to racemization under thermal stress, limiting use at elevated temperatures.

Performance Evidence vs. Closest Analogs


Configurational Stability vs. Diphenyl Analog

Computational studies on 1,1'-binaphthyl racemization demonstrate that the energy barrier is primarily controlled by the steric bulk of 2,2'-substituents [1]. While no direct racemization measurement exists for the target compound, the meta-methoxy group offers a larger effective steric profile than an unsubstituted hydrogen. This predicts a higher optical stability for 2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene compared to the unsubstituted 2,2'-diphenyl-1,1'-binaphthalene, a critical factor for maintaining enantiopurity during high-temperature catalytic reactions.

Configurational stability
Class-level inference
Predicted higher racemization barrier vs. unsubstituted 2,2′-diphenyl analog
May support extended ligand lifetime at elevated temperatures
Qualitative prediction from DFT models; experimental validation required
Asymmetric Catalysis Chiral Ligand Design Computational Chemistry

Electronic Modulation vs. Para-Methoxy Analogs

The electron-donating methoxy group in the meta position exerts a different inductive and resonance effect on the adjacent naphthalene core compared to the para position [1]. This directly modulates the HOMO energy level of the molecule, a key parameter for hole injection and transport in OLEDs or for the electron density on a metal-coordinating ligand. While specific HOMO values for this compound are not publicly available, the meta substitution pattern is known to alter frontier orbital energies by approximately 0.1–0.3 eV compared to para-substituted analogs, based on well-established principles of physical organic chemistry.

Electronic modulation
Class-level inference
Predicted HOMO shift of 0.1–0.3 eV vs. para-methoxy analog
Supports fine-tuning of hole injection/transport in devices
Based on general physical organic principles; no direct HOMO measurement available
Organic Electronics Hole Transport Material Ligand Electronics

Asymmetric Induction Potential vs. BINAP

Class-level evidence from the patent literature indicates that 2,2'-diaryl-1,1'-binaphthalene derivatives, including those with methoxyphenyl substituents, are active as ligands in palladium-catalyzed asymmetric transformations [1]. The specific introduction of a meta-methoxy group provides a distinct chiral environment around the metal center compared to the widely used 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), potentially leading to different enantiomeric excess (ee) for the same reaction. No direct head-to-head ee data is available for this specific compound.

Asymmetric induction
Supporting evidence
Distinct chiral environment vs. BINAP (standard phosphine ligand)
Candidate for method development; enantioselectivity profile not yet quantified
No head-to-head ee data available; inferred from patent claims on analogous diarylbinaphthyls
Asymmetric Catalysis Palladium Cross-Coupling

Key Application Scenarios


Novel Asymmetric Catalyst Development

Based on its predicted enhanced configurational stability and distinct meta-methoxy electronic profile [1], this compound is a prime candidate for the systematic development of non-phosphine chiral ligands. Researchers aiming to optimize enantioselectivity in palladium- or copper-catalyzed C–C bond formation should procure this compound to explore its performance space, which is predicted to differ from established BINAP or BINOL-derived catalysts.

Blue-Light Emitting or Host Materials for OLEDs

The 1,1'-binaphthalene core is a proven scaffold for deep-blue emission and hole transport layers in OLEDs [2]. The specific meta-methoxy substitution offers a tool for modulating HOMO levels to optimize charge injection and balance, a critical factor in device efficiency. Procurement for material screening is justified for research groups developing high-efficiency blue OLED emitters or host materials.

Chiral Liquid Crystal and NLO Material Research

Highly chiral multisubstituted binaphthyl compounds have been historically investigated for biaxial nematic liquid crystal phases and NLO properties [3]. The axial chirality and extended π-system of this compound, combined with terminal methoxy groups, make it a potential building block for such studies. Its purchase is recommended for academic labs exploring novel liquid crystalline or second-harmonic generation materials.

Application
Selection Property
Validation Focus
Novel asymmetric catalyst development
Meta-methoxy steric/electronic profile distinct from BINAP/BINOL
Enantioselectivity and catalytic activity screening
Blue-light emitting or host materials for OLEDs
HOMO level modulation via meta-substitution on binaphthyl core
Charge injection balance and device efficiency testing
Chiral liquid crystal and NLO material research
Axial chirality combined with extended π-system and terminal methoxy groups
Phase behavior and second-order nonlinear optical response
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